

Application Notes & Protocols: Evaluating Resignatinib in 3D Patient-Derived Gastric Cancer Organoid Cultures

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Compound of Interest		
Compound Name:	Resigratinib	
Cat. No.:	B11935067	Get Quote

Audience: Researchers, scientists, and drug development professionals.

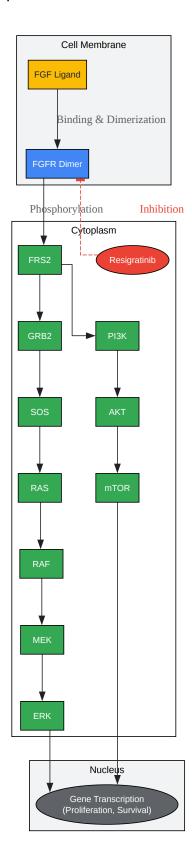
Introduction: Gastric cancer (GC) is a heterogeneous disease with limited therapeutic options for advanced stages. A subset of gastric cancers is driven by aberrations in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, most commonly FGFR2 gene amplification.[1][2][3][4] Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original tumor, making them a powerful platform for preclinical drug screening and personalized medicine.[5][6][7][8] **Resigratinib** (also known as KIN-3248) is a potent, irreversible, orally bioavailable pan-FGFR inhibitor that targets FGFR1, 2, 3, and 4.[9][10][11] It has demonstrated significant anti-tumor activity in preclinical models of FGFR-driven cancers, including gastric cancer xenografts.[10][11] These notes provide a detailed protocol for utilizing 3D gastric cancer organoid (GCO) cultures to assess the efficacy of **Resigratinib**, offering a robust model for predicting patient response.

Resigratinib Mechanism of Action

Resigratinib covalently binds to and irreversibly inhibits the kinase activity of all four FGFR family members.[9][11] In FGFR-amplified gastric cancer, the constitutive activation of the FGFR2 receptor tyrosine kinase drives downstream signaling cascades critical for cell survival and proliferation, primarily the RAS-MAPK and PI3K-AKT pathways.[12][13][14] By blocking the



autophosphorylation of FGFR, **Resigratinib** effectively shuts down these oncogenic signals, leading to cell cycle arrest and apoptosis in sensitive tumor cells.[1][11]





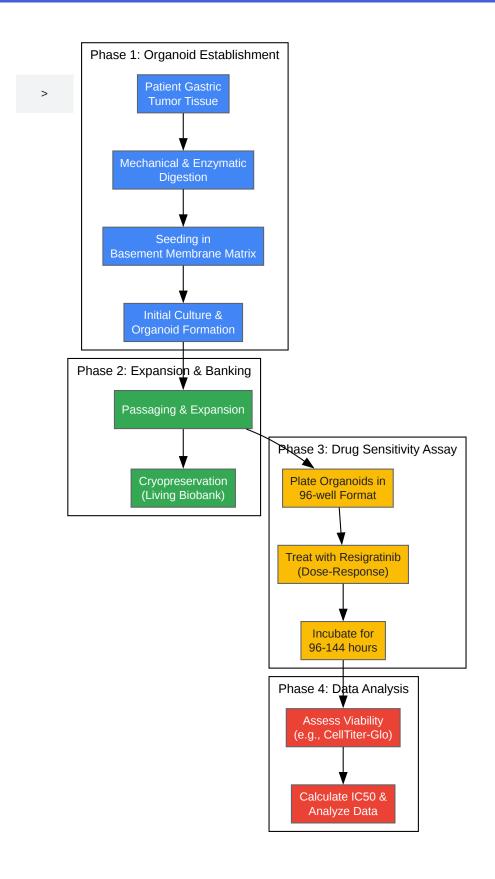
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Caption: FGFR signaling pathway inhibited by Resignatinib.

Experimental Workflow

The overall workflow for testing **Resigratinib** involves establishing GCOs from patient tissue, expanding the culture, performing drug sensitivity assays, and analyzing the results.





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Caption: Workflow for GCO culture and drug sensitivity testing.



Experimental Protocols

Protocol 1: Establishment and Culture of Gastric Cancer Organoids (GCOs)

This protocol is adapted from established methods for generating PDOs from tumor tissue.[5] [6][15]

Materials:

- Fresh gastric tumor tissue in sterile collection medium (e.g., Advanced DMEM/F12).
- Digestion Buffer: Advanced DMEM/F12 with Collagenase Type II (1 mg/mL), Dispase (1 mg/mL), and 10 μM Y-27632.
- Washing Buffer: Advanced DMEM/F12 with 1% BSA and 1% Penicillin-Streptomycin.
- Basement Membrane Matrix (BME), such as Matrigel® or Cultrex®.
- GCO Culture Medium (see Table 1).
- 6-well culture plates.

Procedure:

- Tissue Processing: On ice, wash the fresh tumor tissue 2-3 times with cold PBS. Mince the tissue into ~1-2 mm pieces using sterile scalpels.
- Enzymatic Digestion: Transfer minced tissue to a 15 mL conical tube with 5 mL of Digestion Buffer. Incubate at 37°C for 30-60 minutes with gentle agitation.
- Cell Isolation: Quench the digestion by adding 10 mL of cold Washing Buffer. Filter the suspension through a 100 μm cell strainer to remove large debris.
- Pelleting: Centrifuge the filtrate at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the pellet twice with 10 mL of cold Washing Buffer.



- Seeding: Resuspend the final cell pellet in BME on ice at a density of ~1000-5000 cells per 50 μ L.
- Plating: Dispense 50 μ L droplets of the cell/BME mixture into the center of pre-warmed 6-well plate wells. Incubate at 37°C for 15-20 minutes to allow the BME to solidify.
- Culture: Gently add 2 mL of GCO Culture Medium to each well. Culture at 37°C, 5% CO₂, replacing the medium every 2-3 days. Organoids should become visible within 7-14 days.
- Passaging: Once organoids are large and dense, passage them every 1-2 weeks by mechanically disrupting them and re-plating in fresh BME.

Table 1: GCO Culture Medium Composition	
Component	Final Concentration
Advanced DMEM/F12	Base
1x B-27 Supplement	1x
1x N-2 Supplement	1x
10 mM HEPES	10 mM
1.25 mM N-Acetylcysteine	1.25 mM
10 mM Nicotinamide	10 mM
50 ng/mL Human EGF	50 ng/mL
100 ng/mL Human Noggin	100 ng/mL
500 ng/mL Human R-spondin1	500 ng/mL
100 ng/mL Human FGF10	100 ng/mL
10 nM Gastrin	10 nM
10 μM Y-27632 (ROCK inhibitor)	10 μΜ
500 nM A83-01 (TGF-β inhibitor)	500 nM

Protocol 2: Resigratinib Drug Sensitivity Assay



Materials:

- Established GCO cultures.
- Resigratinib stock solution (e.g., 10 mM in DMSO).
- GCO Culture Medium.
- White, clear-bottom 96-well plates.
- Cell recovery solution (e.g., Corning® Cell Recovery Solution).

Procedure:

- Organoid Dissociation: Harvest mature organoids from a 6-well plate. Incubate with cell recovery solution on ice to dissolve the BME.
- Plating Preparation: Break organoids into smaller fragments by gentle pipetting. Count the fragments and dilute them in fresh, cold BME to a concentration of ~50-100 fragments per 10 μL.
- Seeding: Dispense 10 μ L of the organoid/BME mixture into each well of a 96-well plate. Solidify at 37°C for 15 minutes.
- Initial Culture: Add 100 μL of GCO Culture Medium to each well and incubate for 48-72 hours to allow organoids to recover and start growing.
- Drug Preparation: Prepare a serial dilution of **Resigratinib** in GCO Culture Medium. A typical concentration range would be 0.1 nM to 10 μM. Include a DMSO-only vehicle control.
- Treatment: Carefully remove the old medium from the wells and replace it with 100 μ L of the medium containing the different **Resigratinib** concentrations.
- Incubation: Incubate the plate for 96-144 hours at 37°C, 5% CO₂.

Protocol 3: Assessment of Organoid Viability

Materials:



- Treated 96-well plate from Protocol 2.
- 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D).
- Luminometer.

Procedure:

- Reagent Equilibration: Allow the 96-well plate and the viability reagent to equilibrate to room temperature for 30 minutes.
- Assay: Add 100 μL of the viability reagent to each well (a 1:1 ratio with the culture medium).
- Lysis: Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
- Signal Stabilization: Incubate at room temperature for an additional 25 minutes, protected from light, to stabilize the luminescent signal.
- Measurement: Read the luminescence on a plate-reading luminometer.
- Data Analysis: Normalize the data to the vehicle control (DMSO) wells, which represent 100% viability. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using a suitable software (e.g., GraphPad Prism).

Representative Data

The following tables present illustrative data from a hypothetical drug sensitivity screen of **Resigratinib** on GCOs with different FGFR2 statuses.



Table 2: Characteristics of Patient-Derived GCO Lines			
GCO Line ID	Histology		FGFR2 Status
GCO-001	Diffuse Type		Amplified (FISH Ratio > 5.0)
GCO-002	Intestinal Type		Wild-Type
GCO-003	Diffuse Type		Wild-Type
GCO-004	Intestinal Type		Amplified (FISH Ratio > 8.0)
Table 3: Resignatinib Efficacy in GCO Lines (96h Treatment)			
GCO Line ID		IC50 (nM)	
GCO-001 (FGFR2-Amp)		2.1	
GCO-002 (FGFR2-WT)		> 5,000	
GCO-003 (FGFR2-WT)		> 8,000	
GCO-004 (FGFR2-Amp)		1.5	

Data Interpretation: The results demonstrate that GCO lines with FGFR2 gene amplification are highly sensitive to **Resigratinib**, with IC50 values in the low nanomolar range.[1][11] In contrast, GCOs with a wild-type FGFR2 status show minimal response, indicating that FGFR2 amplification is a key predictive biomarker for **Resigratinib** sensitivity in this model system. This aligns with findings from studies on other FGFR inhibitors in gastric cancer.[1][16]

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Methodological & Application





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